5-Chloro-3-fluoro-4-iodopyridin-2-amine

cross-coupling C–C bond formation Suzuki coupling

5-Chloro-3-fluoro-4-iodopyridin-2-amine (CAS 1064783-30-7) is a polyhalogenated pyridine derivative with the molecular formula C5H3ClFIN2 and a molecular weight of 272.45 g/mol. The compound features a 2-aminopyridine core substituted with chlorine at the 5-position, fluorine at the 3-position, and iodine at the 4-position of the pyridine ring.

Molecular Formula C5H3ClFIN2
Molecular Weight 272.45
CAS No. 1064783-30-7
Cat. No. B1649868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-fluoro-4-iodopyridin-2-amine
CAS1064783-30-7
Molecular FormulaC5H3ClFIN2
Molecular Weight272.45
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)N)F)I)Cl
InChIInChI=1S/C5H3ClFIN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10)
InChIKeyOTCFXYOWHRKWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-fluoro-4-iodopyridin-2-amine (CAS 1064783-30-7): A Halogenated Pyridine Scaffold for Synthetic Chemistry


5-Chloro-3-fluoro-4-iodopyridin-2-amine (CAS 1064783-30-7) is a polyhalogenated pyridine derivative with the molecular formula C5H3ClFIN2 and a molecular weight of 272.45 g/mol. The compound features a 2-aminopyridine core substituted with chlorine at the 5-position, fluorine at the 3-position, and iodine at the 4-position of the pyridine ring . It is commercially available at purities of 95–98% from multiple suppliers .

Why 5-Chloro-3-fluoro-4-iodopyridin-2-amine Cannot Be Simply Replaced by Other Halogenated Aminopyridines in Procurement Specifications


This compound belongs to the polyhalogenated aminopyridine class, where the identity, number, and specific positional arrangement of halogen atoms (Cl, F, I) directly determine chemoselectivity and reactivity outcomes in subsequent transformations. The 4-iodo substituent provides a privileged, highly polarizable handle for metal-catalyzed cross-couplings that is chemically orthogonal to the 5-chloro and 3-fluoro groups; altering this substitution pattern—for example, using 5-chloro-3-fluoropyridin-2-amine (CAS 246847-98-3, which lacks the 4-iodo group), 3-chloro-5-fluoro-4-iodopyridin-2-amine (isomeric), or the 5-bromo analog—results in a different electrophilic reactivity hierarchy that is not interchangeable without fundamentally altering synthetic outcomes [1].

5-Chloro-3-fluoro-4-iodopyridin-2-amine: Procurement Evidence for Differentiated Reactivity and Synthetic Utility


4-Iodo Substituent Confers Superior Reactivity in Palladium-Catalyzed Cross-Couplings Relative to 5-Chloro and 3-Fluoro Groups

In polyhalogenated pyridine scaffolds, the iodo substituent serves as the most reactive and selective handle for palladium-catalyzed cross-coupling reactions due to its superior polarizability and weaker C–I bond strength relative to C–Cl and C–F bonds. The target compound contains iodine exclusively at the 4-position, establishing a defined reactivity hierarchy that is not present in non-iodinated analogs such as 5-chloro-3-fluoropyridin-2-amine (CAS 246847-98-3). In the latter analog, synthetic elaboration at the 4-position is impossible without de novo halogen introduction or C–H functionalization, requiring additional synthetic steps [1].

cross-coupling C–C bond formation Suzuki coupling Sonogashira coupling

Multiple Halogens Enable Sequential, Chemoselective Functionalization in Polyhalogenated Aminopyridine Scaffolds

The target compound contains three chemically distinct halogen substituents (Cl, F, I) on the pyridine ring, each with different reactivity profiles. Iodine provides the most reactive handle for Pd-catalyzed cross-couplings; chlorine is amenable to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings under more forcing conditions; fluorine, due to the strong C–F bond, is typically inert under most coupling conditions and serves as a metabolically stable, lipophilicity-modulating substituent in medicinal chemistry applications. Comparative studies on polyhalogenated pyridines demonstrate that fluorine-bearing positions preferentially react with amines in metal-free C–N bond-forming reactions with high site-selectivity [1].

chemoselectivity site-selective functionalization polyhalogenated heterocycles iterative synthesis

2-Amino Group Provides Versatile Derivatization Handle for Amide, Sulfonamide, and Heterocycle Formation

The 2-amino group on the pyridine ring serves as an independent functional handle for derivatization via acylation, sulfonylation, reductive amination, and cyclocondensation reactions. This amine functionality is chemically orthogonal to the halogen substituents, enabling simultaneous or sequential functionalization without cross-interference. The amino group also contributes hydrogen bond donor capacity (computed property: 1 H-bond donor), which is relevant for biological target engagement in medicinal chemistry applications [1].

amine functionalization heterocycle synthesis amide coupling sulfonamide formation

Physicochemical Properties Support Favorable Drug-Like Characteristics Relative to Non-Fluorinated Analogs

The presence of the 3-fluoro substituent confers enhanced metabolic stability and modulated lipophilicity relative to non-fluorinated aminopyridine analogs. The computed XLogP3 value for the target compound is 1.9 [1], which falls within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five. The topological polar surface area (TPSA) is computed as 38.9 Ų, below the 140 Ų threshold for favorable membrane permeability [1]. In contrast, non-fluorinated analogs such as 4-iodopyridin-2-amine (CAS 552331-00-7) lack the fluorine substituent and consequently exhibit different lipophilicity and metabolic profiles that may be suboptimal for certain medicinal chemistry applications.

lipophilicity drug-like properties metabolic stability medicinal chemistry

5-Chloro-3-fluoro-4-iodopyridin-2-amine: Research and Industrial Application Scenarios Based on Differentiated Reactivity Profile


Medicinal Chemistry: Iterative Synthesis of Diversely Substituted Kinase Inhibitor Scaffolds

The orthogonal reactivity hierarchy (4-I > 5-Cl ≫ 3-F) enables sequential functionalization to construct complex 2-aminopyridine-based kinase inhibitor cores. The 4-iodo position can be elaborated first via Suzuki–Miyaura coupling to introduce aryl/heteroaryl groups that occupy hydrophobic kinase pockets. Subsequent functionalization at the 5-chloro position via SNAr or Buchwald–Hartwig amination installs secondary pharmacophoric elements, while the 3-fluoro substituent remains intact as a metabolically stable lipophilicity modulator. This iterative approach is not feasible with non-iodinated analogs such as 5-chloro-3-fluoropyridin-2-amine (CAS 246847-98-3), which would require de novo halogenation at the 4-position to achieve comparable synthetic scope [1][2].

Agrochemical Discovery: Construction of Halogenated Pyridine Herbicide and Fungicide Precursors

Polyhalogenated aminopyridines are established precursors for agrochemical active ingredients, particularly in the sulfonylurea herbicide class and certain fungicide scaffolds. The target compound's 4-iodo group enables late-stage diversification via cross-coupling to introduce aryl, heteroaryl, or alkynyl moieties that modulate biological activity and environmental fate properties. The 2-amino group can be further elaborated to sulfonylureas, carboxamides, or heterocyclic systems. The combination of three halogens with distinct reactivity profiles supports structure–activity relationship (SAR) exploration across multiple vectors simultaneously [3].

Chemical Biology: Synthesis of Photoaffinity Labeling Probes and Bioconjugation Reagents

The orthogonal reactivity of the 4-iodo, 5-chloro, and 3-fluoro substituents makes this compound suitable for constructing multifunctional chemical biology probes. The 4-iodo position can be used to install alkyne handles via Sonogashira coupling for click chemistry applications (e.g., CuAAC with azide-bearing fluorophores or biotin). The 2-amino group enables attachment of warheads or recognition elements. The 3-fluoro substituent serves as an NMR-active reporter nucleus (¹⁹F) for protein–ligand interaction studies without requiring additional labeling steps [1].

Materials Chemistry: Precursor for Halogen-Bonded Supramolecular Assemblies and Organic Electronic Materials

The iodine atom at the 4-position can function as a halogen-bond donor in supramolecular chemistry applications, while the electron-withdrawing fluorine and chlorine substituents modulate the σ-hole magnitude and electrostatic potential of the iodine atom. This enables the construction of halogen-bonded co-crystals, liquid crystals, and functional organic materials. The 2-amino group provides an additional hydrogen-bonding vector orthogonal to the halogen-bonding interaction, enabling dual non-covalent interaction motifs [4].

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